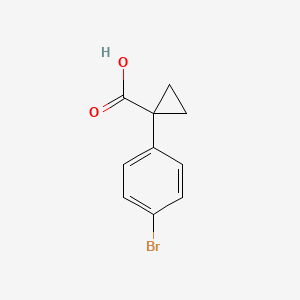

1-(4-Bromophenyl)cyclopropanecarboxylic acid

Description

The exact mass of the compound 1-(4-Bromophenyl)cyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Bromophenyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIXWOWTNEVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585479 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345965-52-8 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Medicinal chemists continually seek out structural motifs that can confer advantageous properties to lead compounds. Among these, the cyclopropyl group has emerged as a uniquely powerful tool. Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to improved binding affinity with biological targets. Furthermore, the inherent strain of the cyclopropane ring can influence electronic properties and metabolic stability, often protecting adjacent functional groups from enzymatic degradation.[1] This guide focuses on a particularly valuable synthon that leverages these benefits: 1-(4-bromophenyl)cyclopropanecarboxylic acid (CAS Number: 345965-52-8 ).

The strategic incorporation of a 4-bromophenyl group provides a versatile handle for further synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) during lead optimization. This guide will provide an in-depth overview of the synthesis, properties, and applications of 1-(4-bromophenyl)cyclopropanecarboxylic acid, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. Below is a summary of the key identifiers and physicochemical characteristics of 1-(4-bromophenyl)cyclopropanecarboxylic acid.

| Property | Value | Source |

| CAS Number | 345965-52-8 | [2][3] |

| Molecular Formula | C₁₀H₉BrO₂ | [3][4] |

| Molecular Weight | 241.08 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Boiling Point (Predicted) | 354.3 ± 35.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.671 g/cm³ | [2] |

| pKa (Predicted) | 4.14 ± 0.20 | [3] |

| InChI Key | BYJIXWOWTNEVFO-UHFFFAOYSA-N | [4][5] |

| SMILES | O=C(O)C1(c2ccc(Br)cc2)CC1 | [4][5] |

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid is a multi-step process that relies on established and robust organic chemistry transformations. A logical and efficient synthetic pathway proceeds through the corresponding nitrile intermediate, 1-(4-bromophenyl)cyclopropane-1-carbonitrile.

Two-Step Synthetic Workflow:

The overall transformation can be visualized as a two-step process starting from (4-bromophenyl)acetonitrile and 1,2-dibromoethane.

Caption: Synthetic pathway from (4-bromophenyl)acetonitrile to the target carboxylic acid.

Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile

The formation of the cyclopropane ring is achieved via a nucleophilic substitution reaction. The acidic α-proton of (4-bromophenyl)acetonitrile is deprotonated by a strong base, such as sodium hydride (NaH), to generate a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine atoms in 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropyl ring and expel the second bromide ion. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

The nitrile group of 1-(4-bromophenyl)cyclopropane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under harsh acidic conditions, for instance, by heating with aqueous sulfuric acid. The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium sulfate.

Detailed Experimental Protocol

The following protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile

-

To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

-

Under a nitrogen atmosphere, add (4-bromophenyl)acetonitrile (1.0 equivalent) dropwise to the suspension at room temperature.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the carbanion.

-

Add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature below 30°C.

-

After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and cautiously quench by pouring it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropane-1-carbonitrile.[2][4]

Part B: Hydrolysis to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

-

In a round-bottom flask, combine 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The solid precipitate is the crude carboxylic acid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-bromophenyl)cyclopropanecarboxylic acid.

Analytical Characterization

The identity and purity of 1-(4-bromophenyl)cyclopropanecarboxylic acid should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the range of 7.0-7.6 ppm) and the diastereotopic methylene protons of the cyclopropyl ring (as complex multiplets in the upfield region, approximately 1.2-1.8 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carboxyl carbon (~175-180 ppm), the quaternary cyclopropyl carbon, the two aromatic carbons attached to bromine and the cyclopropyl group, the remaining aromatic carbons, and the methylene carbons of the cyclopropyl ring.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻, exhibiting the characteristic isotopic pattern for a compound containing one bromine atom.

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound can be readily assessed by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid.

Applications in Drug Discovery and Development

The utility of 1-(4-bromophenyl)cyclopropanecarboxylic acid as a building block in drug discovery stems from the combination of the pharmacologically beneficial cyclopropyl group and the synthetically versatile bromophenyl moiety.

Role as a Bioisostere and Conformational Constraint

The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, while introducing conformational rigidity. This rigidity can pre-organize the molecule into a bioactive conformation, leading to an entropic advantage upon binding to a target protein and thus increasing potency.

Metabolic Blocking

The cyclopropyl ring is generally more resistant to metabolic oxidation compared to alkyl chains. Placing it at a metabolically labile position in a drug candidate can block P450-mediated hydroxylation, thereby improving the metabolic stability and half-life of the compound.

Vector for Synthetic Diversification

The bromine atom on the phenyl ring is the key to unlocking the synthetic potential of this building block. It serves as a reactive handle for a variety of cross-coupling reactions, allowing for the late-stage functionalization of drug intermediates.

Caption: Cross-coupling reactions enabled by the 4-bromophenyl group.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of amines.

-

Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds.

This synthetic versatility allows for the rapid generation of compound libraries around a common core, which is a cornerstone of modern lead optimization campaigns.

Safety and Handling

1-(4-bromophenyl)cyclopropanecarboxylic acid should be handled with the appropriate safety precautions for a laboratory chemical.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

Conclusion

1-(4-bromophenyl)cyclopropanecarboxylic acid is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. It offers the conformational and metabolic advantages of the cyclopropyl group, combined with the immense synthetic flexibility of the bromophenyl moiety. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and potential applications is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

Home Sunshine Pharma. 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. 1-(4-bromophenyl)cyclopropanecarboxylic acid. Available from: [Link]

-

MySkinRecipes. 1-(4-bromophenyl)cyclopropane-1-carbonitrile. Available from: [Link]

-

CP Lab Safety. 1-(4-bromophenyl)cyclopropane-1-carbonitrile, min 97%, 100 grams. Available from: [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Available from: [Link]

- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

Sources

- 1. 1-(4-bromophenyl)cyclopropane-1-carbonitrile [myskinrecipes.com]

- 2. 1-(4-bromophenyl)cyclopropane-1-carbonitrile [myskinrecipes.com]

- 3. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive overview of the known physical properties of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry and materials science. Distinguishing between computationally predicted and experimentally verified data, this document serves as a practical resource for laboratory use. It details standard methodologies for the determination of its physical characteristics, ensuring both accuracy and reproducibility in research settings. The significance of these properties in experimental design, from reaction solvent selection to purification strategies, is also discussed.

Introduction to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a disubstituted cyclopropane derivative. The presence of the rigid cyclopropane ring, coupled with the functional handles of a carboxylic acid and a brominated phenyl group, makes it a valuable scaffold in the synthesis of complex organic molecules. The bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or other derivatizations. Its structural rigidity is often sought after in drug design to lock in specific conformations for optimal binding to biological targets.

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 345965-52-8 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₂ | [1][3][4] |

| Molecular Weight | 241.08 g/mol | [1][3][4] |

| Physical Form | Solid | [3] |

Core Physical Properties

A precise understanding of the physical properties of 1-(4-Bromophenyl)cyclopropanecarboxylic acid is crucial for its effective use in research and development. Below is a summary of the available data, with a clear distinction between predicted and experimentally determined values.

Table of Physical Properties:

| Property | Value | Data Type | Source |

| Melting Point | 122 °C | Experimental (for isomer) | [5][6] |

| Boiling Point | 354.3 ± 35.0 °C | Predicted | [1] |

| pKa | 4.14 ± 0.20 | Predicted | [1] |

| Density | 1.670 ± 0.06 g/cm³ | Predicted | [1] |

Note on Isomer Data: The experimentally determined melting point of 122 °C is for the isomeric compound 2-(4-bromophenyl)cyclopropane-1-carboxylic acid (CAS 77255-26-6)[5][6]. While structurally similar, the exact melting point for 1-(4-Bromophenyl)cyclopropanecarboxylic acid may differ and should be experimentally verified.

Methodologies for Physical Property Determination

To ensure the reliability of experimental work, the physical properties of starting materials should be verified. The following section provides standardized, self-validating protocols for determining the key physical properties of 1-(4-Bromophenyl)cyclopropanecarboxylic acid in a laboratory setting.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range often indicates the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small, dry sample of 1-(4-Bromophenyl)cyclopropanecarboxylic acid is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rate of 10-15 °C/minute until the temperature is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

Solubility Profile Assessment

Understanding the solubility of a compound is essential for selecting appropriate solvents for reactions, purifications, and analytical techniques.

Experimental Protocol:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: A known mass of 1-(4-Bromophenyl)cyclopropanecarboxylic acid (e.g., 10 mg) is placed into a series of small test tubes or vials.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each vial.

-

Observation: The vials are agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The solubility is qualitatively assessed as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but not all.

-

Insoluble: No noticeable dissolution of the solid.

-

-

Quantitative Assessment (Optional): For key solvents, a more quantitative determination can be made by incrementally adding a known mass of the compound to a known volume of the solvent until saturation is reached.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This is important for understanding its reactivity and for developing purification strategies such as acid-base extraction.

Experimental Protocol (Titration Method):

-

Sample Preparation: A precise mass of 1-(4-Bromophenyl)cyclopropanecarboxylic acid is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH probe and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, measured increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steep part of the curve).

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, and diastereotopic protons on the cyclopropane ring, likely in the 1-2 ppm range. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons would be observed between 120-150 ppm, with the carbon attached to the bromine being at a lower field. The cyclopropane carbons would be found at a higher field, and the carbonyl carbon of the carboxylic acid would be significantly downfield (>170 ppm).

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-H stretches for the aromatic and cyclopropane groups.

Safety and Handling

As with any laboratory chemical, 1-(4-Bromophenyl)cyclopropanecarboxylic acid should be handled with appropriate care. While specific toxicity data is not available, related compounds suggest that it may cause skin and eye irritation.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a valuable synthetic intermediate with a set of physical properties that are critical to its application. While some data is available through computational prediction, experimental verification of properties such as melting point and solubility is essential for reliable and reproducible research. The protocols outlined in this guide provide a framework for researchers to confidently characterize this compound in their own laboratories.

References

-

Merck Index. Ketoprofen. [Link]

-

Chongqing Chemdad Co., Ltd. 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID. [Link]

-

PubChem. 2-(4-Bromophenyl)cyclopropanecarboxylic acid. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 1-(4-Bromophenyl)cyclopropanecarboxylic acid. [Link]

Sources

- 1. 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. equationchemical.com [equationchemical.com]

- 3. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 77255-26-6 Cas No. | 2-(4-bromophenyl)cyclopropane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 [amp.chemicalbook.com]

A Comprehensive Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a versatile building block in modern synthetic chemistry. We will move beyond basic data to explore the causality behind its utility, potential synthetic routes, and critical considerations for its application in pharmaceutical research, grounded in authoritative scientific principles.

Part 1: Physicochemical Characterization and Structural Significance

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a bifunctional organic compound that has gained traction as a valuable intermediate. Its utility stems from the unique combination of a conformationally constrained cyclopropyl ring and a functionalizable bromophenyl group.

The cyclopropyl moiety is increasingly recognized in drug design for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, improving binding affinity to target proteins and often leading to a more favorable entropic contribution to binding.[1] The attached carboxylic acid provides a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis.

Simultaneously, the 4-bromophenyl group serves as a linchpin for molecular elaboration. The bromine atom is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This strategic placement allows for late-stage diversification, a powerful tactic in lead optimization campaigns.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 241.08 g/mol | [2] |

| Molecular Formula | C₁₀H₉BrO₂ | [2][3][4][5] |

| CAS Number | 345965-52-8 | [3][4][5][6] |

| Appearance | Solid, Light Yellow Powder | [3] |

| Boiling Point | 354.3 ± 35.0 °C (Predicted) | [4] |

| Density | 1.670 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.14 ± 0.20 (Predicted) | [4] |

| Storage | Room temperature, in a dry, sealed environment |[3][4] |

Part 2: Synthesis and Strategic Functionalization

A robust and scalable synthesis is paramount for any building block intended for drug discovery programs. While numerous specific routes can be envisioned, a common strategy involves the cyclopropanation of a styrene precursor followed by modification of the functional groups.

Representative Synthetic Workflow

The following workflow illustrates a logical and experimentally grounded approach to synthesizing the title compound. The choice of reagents and conditions is critical for achieving high yield and purity, avoiding common pitfalls such as ring-opening or unwanted side reactions.

Caption: A representative workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1 (Wittig Reaction): This classic olefination is chosen for its reliability in forming the α,β-unsaturated ester from the corresponding aldehyde. The stabilized ylide ensures high E-isomer selectivity, which is crucial for the subsequent cyclopropanation.

-

Step 2 (Simmons-Smith Reaction): This method is a cornerstone of cyclopropanation. Using a zinc-copper couple to generate the carbenoid is often preferred as it proceeds under neutral conditions, preserving the ester functionality which might be sensitive to more basic conditions used in other cyclopropanation methods (e.g., Corey-Chaykovsky).

-

Step 3 (Ester Hydrolysis): Saponification with a base like lithium hydroxide is a standard and high-yielding method to convert the ethyl ester to the final carboxylic acid. The reaction is typically straightforward and purification is achieved by a simple acid-base workup.

Downstream Functionalization via Cross-Coupling

The true power of this building block lies in the synthetic versatility of the aryl bromide. It provides a reliable anchor point for constructing carbon-carbon and carbon-heteroatom bonds, which is essential for exploring the Structure-Activity Relationship (SAR) of a drug candidate.

Caption: Key cross-coupling reactions for downstream functionalization.

Part 3: Critical Considerations in Drug Development

While the structural features of 1-(4-Bromophenyl)cyclopropanecarboxylic acid are advantageous, a senior scientist must also consider its potential metabolic fate and liabilities. The core cyclopropanecarboxylic acid structure is not metabolically inert.

Potential Metabolic Activation and Associated Risks

Carboxylic acids are known to be metabolically activated in vivo, primarily through the formation of acyl-CoA thioesters and acyl-glucuronides.[7] These activated metabolites can be chemically reactive. The parent compound, cyclopropanecarboxylic acid, has been identified as a metabolite of some drugs and is known to inhibit mitochondrial fatty acid β-oxidation.[8] This inhibition is thought to occur through the sequestration of essential cofactors, Coenzyme A (CoA) and carnitine, by forming non-metabolizable cyclopropyl-acyl conjugates.[8] This can disrupt hepatic energy metabolism and, in susceptible individuals or under metabolic stress, may lead to idiosyncratic hepatotoxicity.[8]

Therefore, when designing drug candidates incorporating this moiety, it is imperative to assess the potential for this metabolic pathway.

Caption: Potential metabolic activation pathway and toxicological consequences.

Part 4: Experimental Protocols for the Bench Scientist

To ensure scientific integrity, all starting materials must be rigorously validated. The following protocols provide a framework for quality control and a practical application of the building block.

Protocol: Quality Control and Characterization

This protocol establishes a self-validating system to confirm the identity and purity of 1-(4-Bromophenyl)cyclopropanecarboxylic acid before its use in synthesis.

-

Visual Inspection: Confirm the material is a light yellow to white solid, free of visible impurities.

-

Solubility Check: Test solubility in common organic solvents (e.g., DMSO, MeOH, CH₂Cl₂) to ensure consistency with expected properties for downstream reaction setup.

-

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a proton NMR spectrum.

-

Validation:

-

Confirm the presence of aromatic protons in the ~7.2-7.6 ppm region, exhibiting the characteristic AA'BB' splitting pattern of a 1,4-disubstituted benzene ring.

-

Confirm the presence of diastereotopic cyclopropyl protons, typically appearing as complex multiplets in the aliphatic region (~1.2-1.8 ppm).

-

Observe the broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

-

Integration of the aromatic to aliphatic protons should correspond to a 4:4 ratio.

-

-

-

LC-MS Analysis:

-

Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

-

Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

-

Validation:

-

The chromatogram should show a single major peak, indicating high purity (>95% by area is typically acceptable).

-

The mass spectrum should show the expected molecular ion peaks corresponding to the bromine isotope pattern: [M-H]⁻ at m/z 238.9/240.9 in negative ion mode or [M+H]⁺ at m/z 240.9/242.9 in positive ion mode.

-

-

Protocol: Suzuki Cross-Coupling Application

This protocol provides a detailed methodology for using the title compound in a standard Suzuki coupling reaction.

-

Reagent Preparation:

-

To a dry reaction vial, add 1-(4-Bromophenyl)cyclopropanecarboxylic acid (1.0 eq), the desired boronic acid or ester (1.2 eq), and a carbonate base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

-

Causality: The excess boronic acid drives the reaction to completion. The choice of base is critical; Cs₂CO₃ is often more effective for less reactive substrates.

-

-

Catalyst Addition:

-

Under an inert atmosphere (N₂ or Ar), add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or a more active pre-catalyst like Pd₂(dba)₃ (0.015 eq) with a suitable ligand like SPhos (0.04 eq).

-

Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Modern catalyst/ligand systems can improve reaction rates and substrate scope.

-

-

Reaction Execution:

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

-

Workup and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine.

-

Acidify the aqueous layer with 1N HCl to pH ~2-3 to protonate the carboxylic acid and extract the product back into the organic layer.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired coupled product.

-

Conclusion

1-(4-Bromophenyl)cyclopropanecarboxylic acid is more than a simple chemical; it is a strategic tool for medicinal chemists. Its unique structural combination offers solutions to challenges in drug design, such as enhancing metabolic stability and providing conformational rigidity. The readily functionalizable aryl bromide handle allows for extensive SAR exploration. However, a comprehensive understanding, as outlined in this guide, requires acknowledging its potential metabolic liabilities. By applying rigorous quality control and considering the downstream biological consequences of the cyclopropyl-carboxylic acid core, researchers can leverage this powerful building block to its full potential, accelerating the discovery of novel therapeutics.

References

-

1-(4-Bromophenyl)Cyclopropanecarboxylic Acid. MySkinRecipes. [Link]

-

1-(4-bromophenyl)cyclopropanecarboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

-

2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541. PubChem. [Link]

-

cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

-

1-(4-Bromophenyl)cyclopropanecarboxylic acid. Amerigo Scientific. [Link]

-

1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220. PubChem. [Link]

-

Cyclopropane carboxylic acid. Wikipedia. [Link]

-

Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. PubMed. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism. PubMed. [Link]

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]

-

The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Metabolic Activation of Carboxylic Acids. PubMed. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]

- 4. 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-(4-Bromophenyl)cyclopropanecarboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 6. 345965-52-8 | 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Aryls | Ambeed.com [ambeed.com]

- 7. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document delves into its chemical structure, physicochemical properties, and detailed spectroscopic analysis. A robust, step-by-step synthesis protocol is presented, emphasizing the causal factors behind the chosen methodology. Furthermore, the guide explores the significant role of this molecule and its derivatives in drug discovery, highlighting its contribution to the development of novel therapeutic agents.

Introduction

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a synthetic organic compound that has garnered interest in the scientific community due to its unique structural features. The molecule incorporates a cyclopropane ring, which imparts conformational rigidity and metabolic stability, and a bromophenyl group, a versatile handle for further chemical modifications through cross-coupling reactions. These characteristics make it a sought-after intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Chemical Structure and Physicochemical Properties

The chemical structure of 1-(4-Bromophenyl)cyclopropanecarboxylic acid is characterized by a cyclopropane ring with a carboxylic acid group and a 4-bromophenyl group attached to the same carbon atom.

Molecular Formula: C₁₀H₉BrO₂[2]

Molecular Weight: 241.08 g/mol [2]

IUPAC Name: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid

CAS Number: 345965-52-8[1]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Figure 1: Chemical structure of 1-(4-Bromophenyl)cyclopropanecarboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, Light Yellow Powder | [1] |

| Boiling Point (Predicted) | 354.3 ± 35.0 °C | [3] |

| Density (Predicted) | 1.670 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.14 ± 0.20 | [3] |

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for the title compound, this section provides an expert interpretation of the expected spectroscopic data based on the analysis of its structural analogs and fundamental principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons.

-

Aromatic Protons: The para-substituted phenyl ring will show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-7.6 ppm). The protons ortho to the bromine atom will be slightly downfield compared to the protons meta to the bromine.

-

Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet in the upfield region (δ 1.0-2.0 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[4]

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a downfield position, typically in the range of δ 175-185 ppm.[4]

-

Aromatic Carbons: The spectrum will show four signals for the aromatic carbons. The carbon bearing the bromine atom will be in the range of δ 120-125 ppm, while the ipso-carbon attached to the cyclopropane ring will be around δ 140-145 ppm. The other two aromatic carbons will appear in the δ 128-132 ppm region.

-

Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring attached to the phenyl and carboxyl groups will be found around δ 30-40 ppm. The two methylene carbons of the cyclopropane ring will resonate at a more upfield position, typically between δ 15-25 ppm.[5]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.[4]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid will be observed around 1700 cm⁻¹. Conjugation with the phenyl ring may shift this to a slightly lower wavenumber.

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br stretching vibration.

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Key fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) and fragmentation of the cyclopropane ring.

Synthesis Methodology

A reliable method for the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid is the hydrolysis of its corresponding nitrile, 1-(4-bromophenyl)cyclopropanecarbonitrile. This precursor is commercially available, making this a practical and efficient synthetic route.[6]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Figure 2: General workflow for the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid.

Experimental Protocol: Hydrolysis of 1-(4-Bromophenyl)cyclopropanecarbonitrile

This protocol describes the acid-catalyzed hydrolysis of the nitrile precursor.

Materials:

-

1-(4-Bromophenyl)cyclopropanecarbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware and equipment for reflux, extraction, and recrystallization.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq).

-

Addition of Reagents: To the nitrile, add a mixture of glacial acetic acid, water, and concentrated sulfuric acid in a 1:1:1 ratio. The amount of the acid mixture should be sufficient to fully dissolve the starting material upon heating.

-

Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice. This will precipitate the crude carboxylic acid.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

-

Acidification: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield pure 1-(4-Bromophenyl)cyclopropanecarboxylic acid.

Causality Behind Experimental Choices:

-

Acid-Catalyzed Hydrolysis: This method is chosen for its efficiency in converting nitriles to carboxylic acids. The strong acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[7]

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.

-

Extraction and Purification: The work-up procedure is designed to separate the desired carboxylic acid from unreacted starting materials and byproducts. Recrystallization is a standard and effective method for purifying solid organic compounds.

Applications in Drug Discovery and Development

The unique structural features of 1-(4-Bromophenyl)cyclopropanecarboxylic acid make it a valuable scaffold in drug discovery.

-

Metabolic Stability: The cyclopropane ring is known to enhance metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains. This can lead to improved pharmacokinetic profiles of drug candidates.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

-

Versatile Synthetic Handle: The 4-bromophenyl group serves as a key functional group for further molecular elaboration. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, a wide variety of substituents can be introduced at this position, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Derivatives of 1-aryl-cyclopropanecarboxylic acids have been investigated for their potential as antidepressants.[8] Furthermore, bromophenol derivatives containing a cyclopropyl moiety have shown inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase, highlighting the potential of this structural class in addressing neurodegenerative diseases.[9]

Conclusion

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a rigid cyclopropane scaffold and a functionalizable aromatic ring provides a versatile platform for the design and synthesis of novel molecules with tailored properties. The synthetic methodology outlined in this guide offers a practical and efficient route to this valuable compound, paving the way for further exploration of its applications in the development of new technologies and therapeutics.

References

-

MySkinRecipes. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid. [Link]

-

PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. [Link]

-

Moret, C., et al. (1993). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 36(12), 1756-1765. [Link]

-

Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. [Link]

-

ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Link]

-

NIST. Cyclopropanecarboxylic acid. [Link]

- Google Patents.

-

MySkinRecipes. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

-

The Good Scents Company. cyclopropane carboxylic acid, 1759-53-1. [Link]

-

ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]

-

Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Cyclopropanecarboxylic acid. [Link]

-

Automated Topology Builder. (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid. [Link]

-

Chongqing Chemdad Co., Ltd. 1-(4-bromophenyl)cyclopropanecarboxylic acid. [Link]

-

NIST. Cyclopropanecarboxylic acid. [Link]

-

PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]

- Google Patents. Novel method for synthesizing cyclopropyl bromide.

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

Sources

- 1. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]

- 2. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2013040120A1 - Formulations of cyclopropanecarboxylic acid {2-(1s)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-3-oxo-2,3-dihydro-1h-isoindol-4-yl}-amidecelgene corporation state of incorporation:delaware - Google Patents [patents.google.com]

- 8. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Bromophenyl)cyclopropanecarboxylic acid spectral data

An In-depth Technical Guide to the Spectral Analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

Introduction

1-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS No. 345965-52-8) is a substituted cyclopropane derivative with significant potential in medicinal chemistry and materials science.[1] Its rigid cyclopropyl scaffold and the presence of a reactive carboxylic acid group, combined with the electronically modifiable bromophenyl moiety, make it a valuable building block in drug discovery and organic synthesis. Accurate and unambiguous characterization of this molecule is paramount for its application in research and development.

Molecular Structure and Physicochemical Properties

Understanding the molecule's architecture is the first step in interpreting its spectral output. The structure consists of a cyclopropane ring substituted at the C1 position with both a carboxylic acid group and a 4-bromophenyl group.

Molecular Diagram:

Caption: Molecular structure of 1-(4-Bromophenyl)cyclopropanecarboxylic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 345965-52-8 | [1] |

| Molecular Formula | C₁₀H₉BrO₂ | [2][3] |

| Molecular Weight | 241.08 g/mol | [2][3] |

| Form | Solid | [2] |

| InChI Key | BYJIXWOWTNEVFO-UHFFFAOYSA-N |[2] |

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectral data. The predictions are based on the analysis of constituent functional groups and comparison with known data for similar structures, such as cyclopropanecarboxylic acid and various 4-bromophenyl derivatives.[4][5][6]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms. The predicted spectrum is characterized by two main regions: the aliphatic cyclopropyl protons and the aromatic phenyl protons.

-

Aromatic Region (δ 7.0-8.0 ppm): The 4-bromophenyl group presents a classic AA'BB' system. Due to the para-substitution, the four aromatic protons will appear as two distinct signals, each integrating to 2H. These will present as doublets due to coupling with their ortho neighbors. The protons ortho to the electron-withdrawing cyclopropyl group (H-2'/H-6') are expected to be slightly downfield compared to the protons ortho to the bromine atom (H-3'/H-5').

-

Aliphatic Region (δ 1.0-2.0 ppm): The cyclopropane ring contains four protons on two methylene groups (C2 and C3). Due to the chiral center at C1 (even in a racemic mixture), the protons on each methylene group are diastereotopic. This means all four protons are chemically non-equivalent. They will likely appear as complex multiplets. We expect two sets of signals corresponding to the protons cis and trans to the bulky 4-bromophenyl group, each integrating to 2H.

-

Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet far downfield. Its position can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; exchangeable with D₂O. |

| ~7.55 | Doublet | 2H | H-3', H-5' (Aromatic) | Protons ortho to the bromine atom. |

| ~7.45 | Doublet | 2H | H-2', H-6' (Aromatic) | Protons ortho to the cyclopropyl group. |

| 1.65 - 1.75 | Multiplet | 2H | Cyclopropyl CH₂ | Diastereotopic protons, likely trans to the phenyl ring. |

| 1.25 - 1.35 | Multiplet | 2H | Cyclopropyl CH₂ | Diastereotopic protons, likely cis to the phenyl ring. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton. We expect ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

-

Aromatic Carbons (δ ~120-145 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the bromine (C-4') will be significantly affected by the halogen's electronic effects. The ipso-carbon (C-1') attached to the cyclopropyl group will also have a characteristic shift.

-

Aliphatic Carbons (δ ~15-35 ppm): Three signals are expected for the cyclopropyl carbons. The quaternary carbon (C1) attached to both the phenyl ring and the carboxyl group will be the most deshielded of the three. The two methylene carbons (C2, C3) will appear at higher field and should be equivalent due to the plane of symmetry in the phenyl ring's rotation.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~178 | C=O (Carboxylic Acid) | Characteristic chemical shift for a carboxylic acid carbonyl.[7] |

| ~142 | C-1' (Aromatic) | Ipso-carbon attached to the cyclopropyl group, deshielded. |

| ~132 | C-3', C-5' (Aromatic) | Aromatic CH carbons ortho to the bromine. |

| ~130 | C-2', C-6' (Aromatic) | Aromatic CH carbons ortho to the cyclopropyl group. |

| ~122 | C-4' (Aromatic) | Carbon atom directly bonded to bromine. |

| ~32 | C-1 (Quaternary Cyclopropyl) | Quaternary carbon, deshielded relative to other cyclopropyl carbons. |

| ~18 | C-2, C-3 (Cyclopropyl CH₂) | Equivalent methylene carbons of the cyclopropane ring.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of this molecule will be dominated by vibrations from the carboxylic acid and the substituted benzene ring.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1485 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1070 | Strong | C-Br stretch | Aryl Bromide |

| ~820 | Strong | C-H bend (out-of-plane) | 1,4-Disubstituted Benzene |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The pattern of C-H out-of-plane bending in the 800-850 cm⁻¹ region is highly indicative of 1,4- (para) substitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): The most critical feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the M⁺ peak at m/z 240 and the M+2 peak at m/z 242. The presence of this doublet is definitive proof of a single bromine atom in the molecule.

-

Fragmentation: The most likely initial fragmentation pathway is the loss of the carboxylic acid group.

-

Loss of -COOH (45 Da): A significant fragment at m/z 195/197 (C₉H₈Br)⁺ would correspond to the loss of the carboxyl radical.

-

Loss of Br (79/81 Da): Fragmentation involving the loss of the bromine radical would lead to a fragment at m/z 161 (C₁₀H₉O₂)⁺.

-

Table 5: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 240 / 242 | High (~1:1 ratio) | [M]⁺, Molecular Ion |

| 195 / 197 | Medium (~1:1 ratio) | [M - COOH]⁺ |

| 161 | Medium | [M - Br]⁺ |

| 115 | High | [C₉H₇]⁺ (Loss of Br and COOH) |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Workflow

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(4-Bromophenyl)cyclopropanecarboxylic acid.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

For enhanced signal in ¹³C NMR, a more concentrated sample (20-30 mg) may be required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire data using a standard single-pulse experiment. Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are sufficient.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C and the presence of a quaternary carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Workflow Diagram:

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

This guide provides a detailed, predictive framework for the spectral analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid. The key identifying features include the characteristic AA'BB' pattern in the aromatic region of the ¹H NMR spectrum, the presence of ten distinct signals in the ¹³C NMR spectrum, a strong carbonyl stretch around 1700 cm⁻¹ in the IR spectrum, and a definitive M⁺/M+2 molecular ion doublet at m/z 240/242 in the mass spectrum. By adhering to the outlined experimental protocols and using this interpretive guide, researchers can confidently verify the identity, structure, and purity of this important synthetic building block.

References

- Vertex AI Search. Supporting Information. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supporting information.

- ChemicalBook. (n.d.). 1-(4-BROMOPHENYL)CYCLOPENTANECARBOXYLIC ACID synthesis.

- ATB. (n.d.). (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid | C10H9BrO2 | MD Topology | NMR.

- Chongqing Chemdad Co., Ltd. (n.d.). 1-(4-bromophenyl)cyclopropanecarboxylic acid.

- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)cyclopropanecarboxylic acid.

- NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook.

- ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.

- ChemicalBook. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis.

- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.

- ResearchGate. (n.d.). Figure 2. 13 C NMR of the reaction of 13 C-labeled CO2 with...

- PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). 1-(4-bromophenyl)cyclopropanecarboxylic acid AldrichCPR.

- ChemicalBook. (n.d.). 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum.

- PubChemLite. (n.d.). Rac-(1r,2r)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid.

- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1)IR1.

- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.

-

Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. Journal of Chromatography A, 896(1-2), 335-41. [Link]

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

Sources

- 1. 1-(4-BROMOPHENYL)CYCLOPROPANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-bromophenyl)cyclopropanecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]

Introduction: The Structural Significance of a Substituted Cyclopropane

An In-Depth Technical Guide to the NMR Analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a molecule of interest in synthetic chemistry and drug development, combining the rigid, strained three-membered cyclopropane ring with an electronically-modified aromatic system. The unique stereoelectronic properties of the cyclopropane ring, often considered to have "p-character" in its C-C bonds, coupled with the inductive and mesomeric effects of the bromo and carboxyl substituents, create a distinct and informative spectroscopic fingerprint.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra, a field-tested experimental protocol for data acquisition, and the underlying scientific rationale for interpreting the results.

PART 1: Predictive Analysis of the NMR Spectra

Before stepping into the laboratory, a thorough prediction of the expected NMR spectra is crucial. This not only aids in the final spectral assignment but also guides the setup of the NMR experiment itself. Our analysis will be based on established principles of chemical shifts, spin-spin coupling, and the known effects of substituents on both aromatic and aliphatic systems.

Molecular Structure and Atom Numbering

For clarity, the following numbering scheme will be used throughout this guide.

Caption: Numbering scheme for 1-(4-Bromophenyl)cyclopropanecarboxylic acid.

¹H NMR Spectral Prediction

The proton NMR spectrum is anticipated to be complex, particularly in the aliphatic region, due to the rigid nature of the cyclopropane ring.

-

Carboxylic Acid Proton (H on O2): This proton is expected to appear as a broad singlet in the downfield region, typically δ 10.0-13.2 ppm .[2] Its chemical shift and broadness are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this peak is more likely to be observed than in CDCl₃, where it can sometimes exchange with trace water.

-

Aromatic Protons (H5, H6, H8, H9): The 4-bromophenyl group presents a classic AA'BB' spin system , which often appears as two distinct doublets, each integrating to 2H.

-

H6 and H8 (ortho to Bromine): These protons are expected to be downfield due to the deshielding effect of the electronegative bromine atom. A typical range would be δ 7.40-7.60 ppm . They will appear as a doublet.

-

H5 and H9 (ortho to Cyclopropyl): These protons are ortho to the C1-substituted carbon. They are expected to be slightly upfield relative to H6/H8, likely in the δ 7.20-7.40 ppm range. They will also appear as a doublet.

-

Coupling: The ortho coupling constant (³JHH) between these adjacent aromatic protons will be in the range of 7-9 Hz , which is characteristic for protons on a benzene ring.

-

-

Cyclopropane Protons (H2a, H2b, H3a, H3b): This is the most diagnostic and complex region of the spectrum. The presence of a substituent on C1 makes the two methylene groups (C2 and C3) diastereotopic. This means all four protons are chemically non-equivalent and will give rise to four separate signals.

-

Chemical Shift: Protons on a cyclopropane ring are famously shifted upfield compared to other alkanes, a consequence of anisotropic effects from the unique ring current.[3] The base chemical shift for cyclopropane itself is δ 0.22 ppm.[3] However, the adjacent deshielding phenyl and carboxyl groups will shift these protons downfield. A predicted range is δ 1.20-1.80 ppm .

-

Multiplicity & Coupling: Each of the four cyclopropyl protons will appear as a doublet of doublets of doublets (ddd) , due to coupling with its geminal partner and its two vicinal neighbors (one cis and one trans).

-

Geminal Coupling (²JHH): Coupling between protons on the same carbon (e.g., H2a-H2b). In cyclopropanes, this value is typically 4-9 Hz .[1]

-

Vicinal cis Coupling (³JHH): Coupling between adjacent protons on the same side of the ring. This is typically larger, in the range of 7-10 Hz .[1]

-

Vicinal trans Coupling (³JHH): Coupling between adjacent protons on opposite sides of the ring. This is typically smaller, in the range of 4-8 Hz .[1]

-

-

The interplay of these couplings will create a complex, overlapping multiplet region. Definitive assignment would require 2D NMR techniques like COSY.

Caption: Coupling relationships between the diastereotopic cyclopropyl protons.

¹³C NMR Spectral Prediction

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms.

| Carbon Atom(s) | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C10 | Carboxylic Acid (C=O) | 175-185 | Typical range for a carboxylic acid carbonyl carbon. |

| C4 | Aromatic (ipso-C) | 138-142 | Quaternary carbon attached to the cyclopropyl group; deshielded. |

| C7 | Aromatic (C-Br) | 120-125 | The C-Br bond has a characteristic chemical shift. |

| C5, C9 | Aromatic (CH) | 130-133 | Aromatic CH carbons ortho to the cyclopropyl group. |

| C6, C8 | Aromatic (CH) | 131-134 | Aromatic CH carbons ortho to the bromine. The shifts of C5/C9 and C6/C8 are very similar and may overlap. |

| C1 | Cyclopropyl (Quaternary) | 30-40 | Shielded relative to other quaternary carbons due to ring strain. |

| C2, C3 | Cyclopropyl (CH₂) | 15-25 | Highly shielded methylene carbons, characteristic of the cyclopropane ring. |

PART 2: Experimental Protocol for NMR Analysis

This protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra. Trustworthiness in NMR data comes from meticulous sample preparation and correctly chosen acquisition parameters.

Workflow for NMR Data Acquisition and Analysis

Caption: Standard workflow for NMR analysis from sample preparation to final data interpretation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 15-20 mg of 1-(4-Bromophenyl)cyclopropanecarboxylic acid into a clean, dry vial.

-

Add 0.7 mL of a deuterated solvent. Causality: Chloroform-d (CDCl₃) is a good first choice for general solubility. However, if the carboxylic acid proton is of key interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is superior as it reduces the rate of proton exchange.

-

Add a small amount of Tetramethylsilane (TMS) to serve as the internal standard (δ 0.00 ppm).

-

Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition (400 MHz Spectrometer Example):

-

Experiment: Standard 1D Proton (zg30 pulse sequence).

-

Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton and TMS, are captured.

-

Number of Scans (NS): 16. This is usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 2 seconds. A sufficient delay is critical for accurate signal integration, allowing all protons to fully relax between pulses.

-

Acquisition Time (AQ): ~2-3 seconds.

-

-

¹³C NMR Acquisition (101 MHz Spectrometer Example):

-

Experiment: Proton-decoupled ¹³C (zgpg30 pulse sequence). Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, making peak identification easier.

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to cover the full range of organic carbon chemical shifts.

-

Number of Scans (NS): 1024 or more. Causality: The ¹³C isotope has a low natural abundance (~1.1%), requiring a significantly larger number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

Relaxation Delay (D1): 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction (zeroth and first order) to ensure all peaks have a positive, symmetrical lineshape.

-

Apply baseline correction to ensure the baseline is flat and at zero intensity.

-

Calibrate the spectra by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C.

-

For the ¹H spectrum, perform integration to determine the relative number of protons corresponding to each signal. The ratios should be validated against the predicted structure (1:2:2:4 for COOH:Arom:Arom:Cyclopropyl).

-

Conclusion

The NMR analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid is a prime example of how fundamental NMR principles can be applied to elucidate a complex molecular structure. The key signatures to confirm the structure are: the downfield broad singlet of the carboxylic acid, the characteristic AA'BB' pattern of the 1,4-disubstituted benzene ring, and most importantly, the complex upfield multiplet system corresponding to the four unique diastereotopic protons of the cyclopropane ring.[3][4] The ¹³C spectrum serves as a crucial validation step, confirming the total number of carbon environments. By following the detailed protocol and applying the predictive logic outlined in this guide, researchers can confidently and accurately characterize this molecule.

References

-

Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(6), 1226–1232. [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]

-

Pelloni, S., Lazzeretti, P., & Zanasi, R. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Physical Chemistry A, 118(30), 5769-5777. [Link]

-

Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. [Link]

-

Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. ACS Publications. [Link]

-

Chemistry LibreTexts. (2023). 13.8: ¹³C NMR Spectroscopy. [Link]

-

University of California, Los Angeles. (n.d.). Chemical Shifts. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

-

University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

Sources

An In-Depth Technical Guide to the LC-MS Analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid

This guide provides a comprehensive, field-proven framework for the analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for methodological choices to ensure robust, reliable, and interpretable results.

Introduction: Significance and Analytical Strategy

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a valuable synthetic building block in medicinal chemistry and materials science. Its rigid cyclopropyl linker and functionalizable bromophenyl group make it a key intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate and sensitive quantification and characterization of this molecule are paramount for reaction monitoring, purity assessment, and metabolic studies.